molecular formula C26H43N3O4 B8623082 1-Benzyl-4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy] piperidine

1-Benzyl-4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy] piperidine

Cat. No.: B8623082
M. Wt: 461.6 g/mol
InChI Key: DTEJQIMQUJSAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[6-(hexylcarbamoyloxy)hexylcarbamoyloxy] piperidine is a useful research compound. Its molecular formula is C26H43N3O4 and its molecular weight is 461.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H43N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

6-[(1-benzylpiperidin-4-yl)oxycarbonylamino]hexyl N-hexylcarbamate

InChI

InChI=1S/C26H43N3O4/c1-2-3-4-10-17-27-25(30)32-21-12-6-5-11-18-28-26(31)33-24-15-19-29(20-16-24)22-23-13-8-7-9-14-23/h7-9,13-14,24H,2-6,10-12,15-22H2,1H3,(H,27,30)(H,28,31)

InChI Key

DTEJQIMQUJSAFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)OCCCCCCNC(=O)OC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of N,N'-carbonyldiimidazole (58.38 g, 0.36 mol) in methylene chloride (250 mL) was treated with a solution of 1-benzyl-4-hydroxypiperidine (57.80 g, 0.30 mol) in the same solvent (200 mL) at RT. The resulting clear solution was stirred for 2 hrs., washed 3 times with water (60 mL), and the organic phase was added into a solution of 6 -aminohexanol (52.8 g, 0.45 mol) in methylene chloride (150 mL). The reaction mixture was kept overnight at RT, washed with water, dried over magnesium sulfate, filtered, and concentrated. Comparative TLC confirmed that the product was identical to the intermediate carbamate prepared according to Example 1. The material was redissolved in methylene chloride (110 mL) and added to a stirred suspension of N,N'-carbonyldiimidazole (53.50 g, 0.33 mol) in the same solvent (250 mL). The resulting solution was kept for 1 hr. at RT, and then mixed with a solution of hexylamine (60 mL, approx. 1.5 eq.) in methylene chloride (60 mL). The reaction mixture was stirred overnight at RT, washed with water, dried over magnesium sulfate, filtered, and evaporated to give waxy, semi-solid residue. The contents of the flask were slurried in t-butyl-methyl ether (200 mL) and the first crop of crystals collected by filtration. Another crop of crystalline product was obtained upon addition of heptane to the filtrate. The product (111.95 g, 80%), m.p. 78-80° C., was identical with the carbamate prepared according to Example 2.
Quantity
110 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
58.38 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
57.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solvent
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
52.8 g
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Four
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
53.5 g
Type
reactant
Reaction Step Five
[Compound]
Name
solvent
Quantity
250 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
solvent
Reaction Step Six
[Compound]
Name
product
Quantity
111.95 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
200 mL
Type
reactant
Reaction Step Nine

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